6-Bromo-2-phenylquinoline 1-oxide: A Comprehensive Technical Guide on Structure, Synthesis, and Orthogonal Reactivity
6-Bromo-2-phenylquinoline 1-oxide: A Comprehensive Technical Guide on Structure, Synthesis, and Orthogonal Reactivity
Executive Summary
In the landscape of modern synthetic chemistry and drug discovery, quinoline N-oxides serve as privileged scaffolds that bridge structural rigidity with versatile functionalization. 6-Bromo-2-phenylquinoline 1-oxide (CAS: 19051-07-1) represents a highly specialized node within this chemical space. By integrating an electrophilic C-6 bromine handle, a lipophilic C-2 phenyl group, and a highly polarized N-oxide directing moiety, this compound offers orthogonal reactivity pathways. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical dynamics, detail field-proven synthesis protocols, and map the mechanistic utility of this molecule for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The utility of 6-bromo-2-phenylquinoline 1-oxide is deeply rooted in its electronic push-pull system. The N-oxide acts dually: it withdraws electron density via induction while donating electron density via resonance, profoundly altering the electronics of the quinoline core. Meanwhile, the C-6 bromine provides a classic site for transition-metal-catalyzed cross-coupling.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| CAS Number | 19051-07-1 |
| Molecular Formula | C15H10BrNO |
| Molecular Weight | 300.15 g/mol |
| Melting Point | 183 - 185 °C (ethyl acetate) |
| Partition Coefficient (XLogP3) | 4.70 |
| InChIKey | HSKKYKPCIALQIC-UHFFFAOYSA-N |
Data supported by commercial and chemical databases [1]. The high XLogP3 value indicates significant lipophilicity, driven by the C-2 phenyl ring, which is advantageous for passive membrane permeability in drug design but requires careful formulation strategies.
Synthesis Methodologies: A Self-Validating Protocol
Synthesizing highly functionalized quinoline N-oxides requires a strategic, two-phase approach: de novo construction of the substituted quinoline core, followed by regioselective late-stage oxidation. The following protocols are designed as self-validating systems, where the causality of each reagent choice ensures high fidelity and yield.
Phase 1: De Novo Synthesis of the Quinoline Core
The direct synthesis of 6-bromo-2-phenylquinoline can be elegantly achieved via the condensation of 2-aminostyryl ketones. This method bypasses the harsh conditions of traditional Doebner-von Miller reactions.
Step-by-Step Methodology:
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Solvation: Dissolve the corresponding 2-aminostyryl phenyl ketone derivative in wet 1,2-dichloroethane (DCE).
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Causality: DCE provides optimal solubility for the organic substrates, while trace water assists in proton shuttling during the subsequent dehydration step.
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Catalysis: Add 10 mol % tetrabutylammonium iodide (TBAI).
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Causality: The iodide ion acts as a nucleophilic catalyst. It undergoes conjugate addition to the α,β-unsaturated ketone, forming a transient β-iodo intermediate. This breaks the rigid (E)-alkene geometry, allowing free rotation around the Cα-Cβ bond so the amine can spatially approach the carbonyl for cyclization [2].
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Cyclization: Heat the mixture at 80 °C in an open flask until TLC indicates complete consumption of the starting material.
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Causality: Heating drives the endothermic elimination of water and hydrogen iodide (HI), promoting aromatization to the stable quinoline core and regenerating the iodide catalyst. The open flask allows water vapor to escape, pushing the equilibrium toward the dehydrated product.
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Phase 2: Regioselective N-Oxidation
Once the core is isolated, selective oxidation of the quinoline nitrogen is required without oxidizing the C-6 bromine or the C-2 phenyl ring.
Step-by-Step Methodology:
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Solvation: Dissolve 6-bromo-2-phenylquinoline in chloroform (CHCl₃) or DCE.
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Causality: Halogenated solvents are inert to strong peroxy oxidants and provide excellent solvating power for both the substrate and the oxidant.
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Oxidation: Add 1.2 to 2.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in portions.
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Causality: The basic lone pair of the quinoline nitrogen attacks the electrophilic peroxide oxygen of m-CPBA. Excess oxidant ensures complete conversion, compensating for any ambient degradation of the peroxy acid [3].
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Incubation: Stir at room temperature for 24–48 hours.
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Causality: Maintaining room temperature suppresses non-selective ring cleavage or over-oxidation that can plague high-temperature oxidation protocols.
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Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
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Causality: NaHCO₃ neutralizes the m-chlorobenzoic acid byproduct, converting it into a highly water-soluble sodium salt. This ensures a clean, self-validating phase separation where the organic layer retains only the pure N-oxide product.
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Step-by-step synthesis workflow from 2-aminostyryl ketone to the final N-oxide product.
Orthogonal Reactivity and Mechanistic Pathways
The true power of 6-bromo-2-phenylquinoline 1-oxide lies in its dual reactive sites, which allow chemists to perform complex, late-stage functionalizations without cross-interference.
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The C-6 Bromine Handle: This site is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira couplings). Because the N-oxide does not poison the Pd catalyst under standard conditions, researchers can easily extend the π-system or introduce novel pharmacophores at the C-6 position.
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The N-Oxide Directing Group: The highly polarized N–O bond acts as an exceptional directing group for transition-metal-catalyzed (e.g., Rh, Co) C–H activation, specifically targeting the C-8 position [4]. Furthermore, the N-oxide activates the quinoline ring toward deoxygenative functionalization, allowing nucleophiles to be introduced while simultaneously reducing the N-oxide back to the parent quinoline.
Orthogonal reactivity map showing distinct synthetic pathways for the C-6 and N-oxide handles.
Applications in Drug Development & Materials Science
In medicinal chemistry, the quinoline N-oxide motif is frequently explored for its inherent bioactivity, including antimalarial, antibacterial, and selective anti-cancer properties. The N-oxide can function as a bioreducible prodrug; in the hypoxic microenvironments characteristic of solid tumors, the N-oxide is enzymatically reduced to the active quinoline, providing targeted cytotoxicity.
Additionally, the C-2 phenyl group provides critical steric bulk that can lock the molecule into specific binding pockets within kinase domains, while the C-6 bromine allows for the rapid generation of structure-activity relationship (SAR) libraries via combinatorial cross-coupling.
References
- Buy 6-Bromo-2-phenylquinoline 1-oxide Echemi
- Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst The Journal of Organic Chemistry - ACS Public
- Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties Journal of Medicinal Chemistry - ACS Public
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